molecular formula C26H29NO2S B3153799 H-Cys(Trt)-OtBu CAS No. 76587-61-6

H-Cys(Trt)-OtBu

Cat. No. B3153799
Key on ui cas rn: 76587-61-6
M. Wt: 419.6 g/mol
InChI Key: VVIZBZVUAOGUBQ-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)OC(=O)C(CSC(c1ccccc1)(c1ccccc1)c1ccccc1)NC(=O)OCc1cccc2c1Cc1ccccc1-2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:48]1[CH2:49][CH2:50][NH:51][CH2:52][CH2:53]1.[CH3:1][C:2]([CH3:3])([CH3:4])[O:5][C:6]([CH:7]([NH:8][C:9]([O:10][CH2:11][c:12]1[c:13]2[c:21]([cH:22][cH:23][cH:24]1)-[c:16]1[c:15]([cH:20][cH:19][cH:18][cH:17]1)[CH2:14]2)=[O:25])[CH2:26][S:27][C:28]([c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1)([c:35]1[cH:36][cH:37][cH:38][cH:39][cH:40]1)[c:41]1[cH:42][cH:43][cH:44][cH:45][cH:46]1)=[O:47].[O:54]=[CH:55][N:56]([CH3:57])[CH3:58]>>[CH3:1][C:2]([CH3:3])([CH3:4])[O:5][C:6]([CH:7]([NH2:8])[CH2:26][S:27][C:28]([c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1)([c:35]1[cH:36][cH:37][cH:38][cH:39][cH:40]1)[c:41]1[cH:42][cH:43][cH:44][cH:45][cH:46]1)=[O:47]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1CCNCC1
Name
CC(C)(C)OC(=O)C(CSC(c1ccccc1)(c1ccccc1)c1ccccc1)NC(=O)OCc1cccc2c1Cc1ccccc1-2
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)OC(=O)C(CSC(c1ccccc1)(c1ccccc1)c1ccccc1)NC(=O)OCc1cccc2c1Cc1ccccc1-2
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN(C)C=O

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OC(=O)C(N)CSC(c1ccccc1)(c1ccccc1)c1ccccc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)OC(=O)C(CSC(c1ccccc1)(c1ccccc1)c1ccccc1)NC(=O)OCc1cccc2c1Cc1ccccc1-2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:48]1[CH2:49][CH2:50][NH:51][CH2:52][CH2:53]1.[CH3:1][C:2]([CH3:3])([CH3:4])[O:5][C:6]([CH:7]([NH:8][C:9]([O:10][CH2:11][c:12]1[c:13]2[c:21]([cH:22][cH:23][cH:24]1)-[c:16]1[c:15]([cH:20][cH:19][cH:18][cH:17]1)[CH2:14]2)=[O:25])[CH2:26][S:27][C:28]([c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1)([c:35]1[cH:36][cH:37][cH:38][cH:39][cH:40]1)[c:41]1[cH:42][cH:43][cH:44][cH:45][cH:46]1)=[O:47].[O:54]=[CH:55][N:56]([CH3:57])[CH3:58]>>[CH3:1][C:2]([CH3:3])([CH3:4])[O:5][C:6]([CH:7]([NH2:8])[CH2:26][S:27][C:28]([c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1)([c:35]1[cH:36][cH:37][cH:38][cH:39][cH:40]1)[c:41]1[cH:42][cH:43][cH:44][cH:45][cH:46]1)=[O:47]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1CCNCC1
Name
CC(C)(C)OC(=O)C(CSC(c1ccccc1)(c1ccccc1)c1ccccc1)NC(=O)OCc1cccc2c1Cc1ccccc1-2
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)OC(=O)C(CSC(c1ccccc1)(c1ccccc1)c1ccccc1)NC(=O)OCc1cccc2c1Cc1ccccc1-2
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN(C)C=O

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OC(=O)C(N)CSC(c1ccccc1)(c1ccccc1)c1ccccc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)OC(=O)C(CSC(c1ccccc1)(c1ccccc1)c1ccccc1)NC(=O)OCc1cccc2c1Cc1ccccc1-2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:48]1[CH2:49][CH2:50][NH:51][CH2:52][CH2:53]1.[CH3:1][C:2]([CH3:3])([CH3:4])[O:5][C:6]([CH:7]([NH:8][C:9]([O:10][CH2:11][c:12]1[c:13]2[c:21]([cH:22][cH:23][cH:24]1)-[c:16]1[c:15]([cH:20][cH:19][cH:18][cH:17]1)[CH2:14]2)=[O:25])[CH2:26][S:27][C:28]([c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1)([c:35]1[cH:36][cH:37][cH:38][cH:39][cH:40]1)[c:41]1[cH:42][cH:43][cH:44][cH:45][cH:46]1)=[O:47].[O:54]=[CH:55][N:56]([CH3:57])[CH3:58]>>[CH3:1][C:2]([CH3:3])([CH3:4])[O:5][C:6]([CH:7]([NH2:8])[CH2:26][S:27][C:28]([c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1)([c:35]1[cH:36][cH:37][cH:38][cH:39][cH:40]1)[c:41]1[cH:42][cH:43][cH:44][cH:45][cH:46]1)=[O:47]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1CCNCC1
Name
CC(C)(C)OC(=O)C(CSC(c1ccccc1)(c1ccccc1)c1ccccc1)NC(=O)OCc1cccc2c1Cc1ccccc1-2
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)OC(=O)C(CSC(c1ccccc1)(c1ccccc1)c1ccccc1)NC(=O)OCc1cccc2c1Cc1ccccc1-2
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN(C)C=O

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OC(=O)C(N)CSC(c1ccccc1)(c1ccccc1)c1ccccc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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